molecular formula C18H16F3NO2 B1327250 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone CAS No. 898751-25-2

2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

Cat. No.: B1327250
CAS No.: 898751-25-2
M. Wt: 335.3 g/mol
InChI Key: VTQBEOFFPOIRHP-UHFFFAOYSA-N
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Description

2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C18H16F3NO2 and a molecular weight of 335.32 g/mol It is characterized by the presence of a morpholinomethyl group attached to a trifluorobenzophenone core

Scientific Research Applications

2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone typically involves the reaction of 3’,4’,5’-trifluorobenzophenone with morpholine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3’,4’,5’-trifluorobenzophenone+morpholine2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone\text{3',4',5'-trifluorobenzophenone} + \text{morpholine} \rightarrow \text{2-Morpholinomethyl-3',4',5'-trifluorobenzophenone} 3’,4’,5’-trifluorobenzophenone+morpholine→2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluorobenzophenone core allows for substitution reactions, where one or more fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholinomethyl-4’,5’-difluorobenzophenone
  • 2-Morpholinomethyl-3’,4’,5’-trichlorobenzophenone
  • 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone

Uniqueness

2-Morpholinomethyl-3’,4’,5’-trifluorobenzophenone is unique due to the presence of both the morpholinomethyl group and the trifluorobenzophenone core. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQBEOFFPOIRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643565
Record name {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-25-2
Record name Methanone, [2-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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